Sennoside D

説明

センノサイドDは、天然のアントラキノン誘導体であり、ジメリックグリコシドで、主にセンナ植物(センナ・アレクサンドリナ・ミル)の葉とダイオウ(Rheum officinale Baill.)に含まれています。これは、強力な緩下作用で知られる4つの主要なセンノサイド(A、B、C、D)の1つです。 センノサイドDは、その仲間と同様に、伝統的な生薬で便秘やその他の消化器系の問題の治療に使用されています .

2. 製法

合成経路と反応条件: センノサイドDは、センナの葉またはダイオウの根の抽出によって合成することができます。このプロセスには、次の手順が含まれます。

抽出: 植物材料は、クロロホルムとエタノールの混合物(93:7)を使用して抽出され、化合物の分解を防ぎます.

精製: 次に、抽出物は、薄層クロマトグラフィー(TLC)や高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用して精製されます.

工業生産方法: 工業環境では、センノサイドDの生産には、大規模な抽出と精製プロセスが含まれます。植物材料はバルクで処理され、センノサイドは溶媒抽出の後にクロマトグラフィー精製を使用して分離されます。 最終製品は、その後乾燥され、医薬品製剤で使用するために包装されます .

準備方法

Synthetic Routes and Reaction Conditions: Sennoside D can be synthesized through the extraction of Senna leaves or Rhubarb roots. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and the sennosides are isolated using solvent extraction followed by chromatographic purification. The final product is then dried and packaged for use in pharmaceutical formulations .

化学反応の分析

反応の種類: センノサイドDは、次のものを含むさまざまな化学反応を起こします。

酸化: センノサイドDは、アントラキノン誘導体を形成するように酸化される可能性があります。

還元: センノサイドDの還元は、アントロン誘導体の形成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物:

酸化: アントラキノン誘導体。

還元: アントロン誘導体。

加水分解: アグリコンと糖部分.

4. 科学研究の応用

センノサイドDは、次のような幅広い科学研究の応用があります。

科学的研究の応用

Pharmacological Properties

Sennoside D exhibits various pharmacological effects that make it a subject of interest in medical research:

- Laxative Effects : this compound is primarily known for its role as a laxative. It acts by stimulating peristalsis in the intestines, promoting bowel movements. This property is utilized in treating constipation and is commonly found in over-the-counter laxative formulations .

- Antibacterial Activity : Research indicates that this compound possesses significant antibacterial properties. It has shown effectiveness against various bacterial strains, including Streptococcus pneumoniae, which highlights its potential as a natural antimicrobial agent .

- Antifungal Activity : Similar to its antibacterial effects, this compound has demonstrated antifungal properties, making it a candidate for further investigation in treating fungal infections .

- Anti-tumor Potential : Preliminary studies suggest that this compound may have anti-cancer properties. It has been observed to inhibit tumor growth and metastasis in certain cancer cell lines, thus warranting further exploration as a potential anti-cancer therapeutic .

Therapeutic Uses

The therapeutic applications of this compound extend beyond its laxative effects:

- Weight Management : Due to its laxative properties, this compound is sometimes included in weight loss products. However, long-term use for this purpose raises concerns about safety and potential side effects .

- Hepatoprotective Effects : Some studies indicate that this compound may offer protective effects on liver function, making it a candidate for further research in hepatology .

Case Studies and Clinical Evidence

Several case studies have documented the effects and applications of this compound:

- Laxative Protocols : A clinical study compared bowel protocols using sennosides with and without additional agents. Results indicated that patients using sennosides experienced varying degrees of efficacy, with some reporting adverse effects such as diarrhea .

- Antimicrobial Efficacy : In vitro studies have shown that this compound can inhibit the growth of pathogenic bacteria and fungi. For instance, it was effective against Streptococcus pneumoniae and several fungal strains, suggesting its potential use in treating infections .

- Safety Profile : Reports of adverse reactions associated with sennosides highlight the importance of monitoring their use. Cases of allergic reactions and gastrointestinal disturbances have been documented, emphasizing the need for cautious administration under medical supervision .

Research Findings

Recent research has focused on the mechanisms underlying the pharmacological effects of this compound:

- Mechanism of Action : Studies suggest that this compound may exert its laxative effect by enhancing intestinal motility through interactions with specific receptors in the gut .

- Metabolism Studies : Investigations into how this compound is metabolized in humans reveal that it is converted into active metabolites by gut microbiota, which may contribute to its therapeutic effects .

作用機序

センノサイドDは、主に腸への作用を通してその効果を発揮します。それは、腸内細菌によって、レインアントロンを含む活性代謝物に代謝されます。これらの代謝物は、腸の粘膜を刺激し、蠕動運動の増加と排便につながります。 関連する分子標的には、炎症反応と腸の運動性に役割を果たすシクロオキシゲナーゼ2(COX2)とプロスタグランジンE2(PGE2)が含まれます .

類似化合物との比較

センノサイドDは、4つの主要なセンノサイドの1つであり、他のセンノサイドには、センノサイドA、センノサイドB、センノサイドCがあります。すべてのセンノサイドは、同様の緩下作用を共有していますが、化学構造と効力において異なります。

センノサイドA: 強い緩下作用で知られており、センノサイドの中で最も研究されています.

センノサイドB: センノサイドAに似ていますが、わずかに効力が弱いです.

センノサイドC: センノサイドAやBに比べて、あまり一般的ではなく、効力が弱いです.

生物活性

Sennoside D is a natural compound primarily derived from the Senna plant, known for its laxative properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

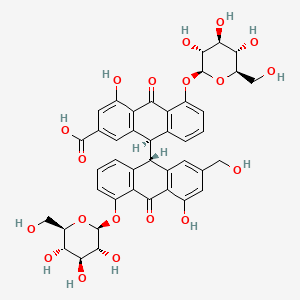

Chemical Structure and Properties

This compound is classified as a dianthrone glycoside, consisting of two rhein moieties linked by a glycosidic bond. Its chemical structure contributes to its biological activity, particularly in gastrointestinal functions. The compound is part of a larger family of sennosides that include Sennosides A, B, and C, each with varying degrees of efficacy and safety profiles.

Pharmacological Effects

The biological activities of this compound have been studied extensively. Key effects include:

- Laxative Activity : this compound acts as a stimulant laxative by promoting peristalsis in the intestines. It is converted into active metabolites by gut microbiota, enhancing bowel movements through increased secretion of water and electrolytes into the intestine .

- Antioxidant Properties : Recent studies suggest that this compound exhibits antioxidant effects, potentially reducing oxidative stress in various tissues. This action may contribute to its protective effects against gastrointestinal damage .

- Anti-inflammatory Effects : Research indicates that this compound may exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines and pathways such as NF-κB, which are involved in inflammatory responses in the gut .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Gut Microbiota Modulation : this compound influences gut microbiota composition, promoting beneficial bacterial growth while inhibiting pathogenic species. This modulation is crucial for maintaining intestinal health and function .

- Stimulation of Mucosal Secretion : The compound enhances mucosal secretion in the intestines, which aids in stool passage and hydration. This effect is vital for its laxative properties .

- Interaction with Ion Channels : this compound may interact with ion channels in the intestinal epithelium, facilitating electrolyte movement and fluid secretion into the lumen .

Toxicity and Safety Profile

While this compound is generally considered safe when used appropriately, some studies have reported potential side effects associated with excessive use:

- Renal Effects : Long-term administration has been linked to renal pigment deposition and slight hyperplasia in animal studies. However, these changes were reversible upon cessation of treatment .

- Gastrointestinal Disturbances : High doses may lead to diarrhea or cramping due to overstimulation of intestinal motility .

Case Studies and Clinical Applications

Several clinical studies have highlighted the therapeutic potential of this compound:

- Chronic Constipation Treatment : In a randomized controlled trial involving patients with chronic constipation, this compound significantly improved bowel frequency compared to placebo .

- Irritable Bowel Syndrome (IBS) : A study indicated that patients with IBS experienced relief from symptoms when treated with this compound, attributed to its laxative and anti-inflammatory properties .

- Weight Management : Research suggests that Sennosides may assist in weight management by modulating gut microbiota and enhancing metabolic processes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Effect Observed | Methodology | Results |

|---|---|---|---|

| Le et al., 2019 | Laxative Effect | In vivo (mice) | Increased bowel movements |

| Chen et al., 1999 | Anti-inflammatory | In vivo (rats) | Reduced cytokine levels |

| Ma et al., 2020 | Gut Microbiota Modulation | In vitro & In vivo | Improved microbial diversity |

特性

IUPAC Name |

(9R)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26+,27-,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWOUNNKSHIAFK-MIIKWYNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37271-17-3 | |

| Record name | Sennoside D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037271173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37271-17-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNOSIDE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420RX05469 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the antimicrobial activity of Sennoside D?

A1: The research found that this compound, a compound isolated from the Cassia pumila plant, exhibited antimicrobial activity against Streptococcus pneumoniae with a minimum inhibitory concentration (MIC) of 140 µg/ml []. This suggests that this compound might interfere with the growth and survival of this particular bacterium.

Q2: Are there other sennosides with notable antimicrobial activity?

A2: Yes, the study also highlighted the antimicrobial activity of Sennoside B against Rhizoctonia bataticola, a fungal pathogen, with an MIC of 170 µg/ml []. This finding indicates that different sennosides may possess varying degrees of efficacy against different microbial species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。